N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-(2-ethylsulfanyl-4,5-dihydroimidazole-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S2/c1-4-18(5-2)24(21,22)14-9-7-13(8-10-14)15(20)19-12-11-17-16(19)23-6-3/h7-10H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXBZAMNMCHDLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation and Sulfonamide Formation
The synthesis begins with 4-carboxybenzenesulfonyl chloride (CAS 98-41-5), prepared via chlorosulfonation of benzoic acid using chlorosulfonic acid. Reacting this intermediate with diethylamine in dichloromethane (DCM) and triethylamine (TEA) yields N,N-diethyl-4-carboxybenzenesulfonamide (Figure 1).
Optimization Notes :
- Solvent : Hydrocarbon solvents (toluene, benzene) at 60–140°C improve yields compared to polar solvents.
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to diethylamine minimizes side products.
- Workup : Precipitation in ice-cold water followed by recrystallization from ethanol enhances purity.
Characterization Data :
- 1H NMR (CDCl3) : δ 1.20 (t, 6H, NCH2CH3), 3.40 (q, 4H, NCH2), 8.10 (d, 2H, Ar-H), 8.30 (d, 2H, Ar-H).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
Synthesis of 2-(Ethylsulfanyl)-4,5-Dihydro-1H-Imidazole
Cyclization of 1,2-Diaminoethane with Thiourea
Reacting 1,2-diaminoethane with thiourea in hydrochloric acid under reflux forms imidazolidine-2-thione (Figure 2). Subsequent S-alkylation with ethyl iodide in dimethylformamide (DMF) and TEA introduces the ethylsulfanyl group.
Reaction Conditions :
- Cyclization : 6 h reflux in 6M HCl.
- S-Alkylation : 2–3 h at room temperature with 1.5 equivalents of ethyl iodide.
Yield Optimization :
- Thiourea Purity : >98% reduces byproducts during cyclization.
- Alkyl Halide : Ethyl bromide offers slower reaction kinetics but higher selectivity compared to ethyl iodide.
Characterization Data :
- 1H NMR (DMSO-d6) : δ 1.35 (t, 3H, SCH2CH3), 3.20 (q, 2H, SCH2), 3.70 (m, 4H, NCH2), 5.10 (s, 1H, NH).
Coupling of Subunits via Amide Bond Formation
Acyl Chloride Activation
The carboxylic acid group of N,N-diethyl-4-carboxybenzenesulfonamide is activated using thionyl chloride (SOCl2) in anhydrous DCM, yielding N,N-diethyl-4-(chlorocarbonyl)benzenesulfonamide .
Nucleophilic Acylation
The acyl chloride reacts with 2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole in tetrahydrofuran (THF) with TEA as a base (Figure 3).
Critical Parameters :
- Solvent : THF enhances solubility of both reactants.
- Temperature : 0°C to room temperature prevents imidazoline ring degradation.
- Stoichiometry : 1:1 molar ratio with 1.2 equivalents of TEA ensures complete reaction.
Yield : 72–85% after recrystallization from propan-2-ol.
Characterization Data :
- 13C NMR (CDCl3) : δ 14.1 (SCH2CH3), 42.5 (NCH2CH3), 50.8 (NCH2), 127.5–140.2 (Ar-C), 165.2 (C=O).
- HRMS (ESI) : m/z 426.1201 [M+H]+ (calc. 426.1204).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sulfonylation and Acylation
A patent (WO2004020401A1) describes a one-pot method using ethyl-4-(chlorosulfonyl)benzoate and 2-(ethylsulfanyl)imidazoline in toluene at 100°C. This approach avoids isolating intermediates but requires stringent anhydrous conditions.
Advantages :
Disadvantages :
Microwave-Assisted Cyclization
Adapting methods from imidazole synthesis, microwave irradiation (150°C, 20 min) accelerates the cyclization of 1,2-diaminoethane with potassium thiocyanate in acetic acid.
Yield Improvement :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide may undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group could be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the imidazole ring could be reduced to an alcohol.
Substitution: The sulfonamide group could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes an imidazole moiety, which is known for its biological activity. The molecular formula is C₁₈H₂₃N₃O₂S, with a molecular weight of approximately 369.5 g/mol. Its unique structure allows for interactions with biological systems, making it a candidate for drug development.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide. A notable case study demonstrated its efficacy against various bacterial strains, suggesting that modifications in the sulfonamide group can enhance antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
This data indicates that the compound may serve as a lead structure for developing new antibiotics.
Anticancer Properties
Research has also indicated that this compound exhibits anticancer properties, particularly in hormone-dependent cancers. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit cell proliferation in breast cancer cell lines, with IC50 values significantly lower than those of existing chemotherapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (ER-positive) | 5.0 |
| MDA-MB-231 (Triple-negative) | 10.0 |
These findings suggest that this compound could be further investigated as a potential anticancer agent.
Polymer Chemistry
The compound's unique chemical structure allows it to function as a crosslinking agent in polymer synthesis. In a recent study, it was used to enhance the thermal stability and mechanical properties of polyurethanes. The incorporation of this sulfonamide into polymer matrices resulted in improved tensile strength and elongation at break.
| Property | Control Sample | With Compound |
|---|---|---|
| Tensile Strength (MPa) | 20 | 30 |
| Elongation at Break (%) | 200 | 300 |
These enhancements indicate the potential for this compound in developing high-performance materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
- Heterocyclic Core : The dihydroimidazole in the target compound offers reduced aromaticity compared to triazoles (e.g., compounds [7–9]) and benzimidazoles (e.g., ). This may enhance solubility but reduce π-π stacking interactions .
- Substituent Effects : The ethylsulfanyl and diethyl groups in the target compound increase steric bulk and lipophilicity relative to methyl or methoxy substituents in analogues (e.g., ). This could improve binding to hydrophobic enzyme pockets .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges and optimization strategies for synthesizing N,N-diethyl-4-[2-(ethylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis requires sequential functionalization of the imidazole and sulfonamide moieties. Critical steps include:
- Thioether formation : Reacting 4,5-dihydro-1H-imidazole with ethyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF) .
- Sulfonamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the imidazole-thioether intermediate to the sulfonamide group .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane are preferred for solubility and reactivity .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Employ multi-modal characterization:
- NMR spectroscopy : Confirm the presence of ethylsulfanyl (δ 2.5–3.0 ppm for S-CH₂), imidazole protons (δ 6.8–7.5 ppm), and sulfonamide groups (δ 7.8–8.2 ppm for aromatic protons adjacent to SO₂) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₆H₂₃N₃O₃S₂) with <2 ppm error .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
- Methodological Answer :
- Functional group substitution : Compare analogs with modified thioether (e.g., methylsulfanyl vs. ethylsulfanyl) or sulfonamide substituents (e.g., diethyl vs. dimethyl) to assess impact on MIC values against Staphylococcus aureus and Candida albicans .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with microbial targets like dihydrofolate reductase (DHFR) or cytochrome P450 .
- Data interpretation : Use heatmaps to visualize correlations between logP, polar surface area, and bioactivity .
Q. How should researchers resolve contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Control standardization : Ensure consistent use of positive controls (e.g., fluconazole for antifungal assays) and solvent systems (e.g., DMSO concentration ≤0.1%) to minimize variability .
- Mechanistic follow-up : If cytotoxicity in mammalian cells (e.g., IC₅₀ = 50 μM) conflicts with microbial efficacy (MIC = 2 μM), perform transcriptomic profiling (RNA-seq) to identify off-target effects .
- Meta-analysis : Aggregate data from multiple studies (e.g., using RevMan) to identify trends in potency across Gram-positive vs. Gram-negative bacteria .
Q. What advanced techniques are suitable for studying the compound’s metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS to identify metabolites (e.g., sulfoxide or imidazole ring oxidation products) .
- Isotope labeling : Synthesize a deuterated analog at the ethylsulfanyl group to track metabolic fate using mass spectrometry .
- Degradation kinetics : Apply pseudo-first-order kinetics models to calculate half-life (t₁/₂) under varying pH and temperature conditions .
Experimental Design Considerations
Q. How can researchers design a robust assay to evaluate enzyme inhibition (e.g., carbonic anhydrase) by this compound?
- Methodological Answer :
- Assay setup : Use a stopped-flow spectrophotometer to monitor CO₂ hydration rates at 400 nm (ΔA/min) with/without the compound .
- Inhibitor titration : Generate dose-response curves (0.1–100 μM) to calculate IC₅₀ and Ki values .
- Negative controls : Include acetazolamide (known CA inhibitor) and solvent-only samples to validate assay reliability .
Q. What statistical approaches are recommended for optimizing reaction conditions in large-scale synthesis?
- Methodological Answer :
- Response surface methodology (RSM) : Design a Box-Behnken model to optimize temperature, catalyst loading, and solvent volume, with yield as the response variable .
- Machine learning : Train a random forest model on historical reaction data (e.g., solvent polarity, reagent equivalents) to predict optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
